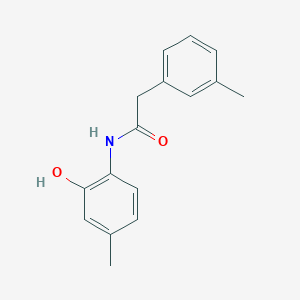
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide (BCPN) is a synthetic compound with potential therapeutic applications in cancer treatment. BCPN belongs to the class of naphthamides, which are known for their anti-tumor properties.
Mecanismo De Acción
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules. This leads to the disruption of the cytoskeleton and cell cycle arrest in the G2/M phase.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide has several advantages for lab experiments, including its low toxicity in normal cells and its ability to inhibit tubulin polymerization. However, N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide has limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
For N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide research include the development of more efficient synthesis methods, the investigation of its potential in combination therapy with other cancer drugs, and the exploration of its potential in other diseases, such as Alzheimer's disease.
Métodos De Síntesis
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide can be synthesized using a multi-step process that involves the reaction of 2-ethoxy-1-naphthoic acid with thionyl chloride to give 2-chloro-1-naphthoic acid. The latter is then reacted with 2-benzoyl-4-chloroaniline in the presence of triethylamine to give N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide has been extensively studied for its potential in cancer treatment. In vitro studies have shown that N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Nombre del producto |
N-(2-benzoyl-4-chlorophenyl)-2-ethoxy-1-naphthamide |
|---|---|
Fórmula molecular |
C26H20ClNO3 |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-chlorophenyl)-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H20ClNO3/c1-2-31-23-15-12-17-8-6-7-11-20(17)24(23)26(30)28-22-14-13-19(27)16-21(22)25(29)18-9-4-3-5-10-18/h3-16H,2H2,1H3,(H,28,30) |
Clave InChI |
HIECBBCKCDLIKI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



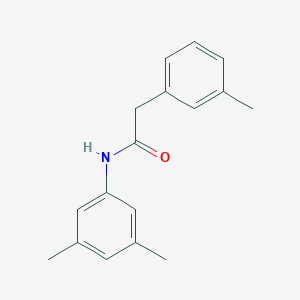
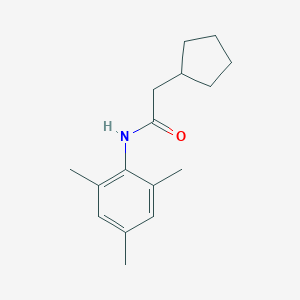
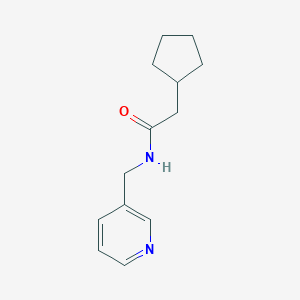
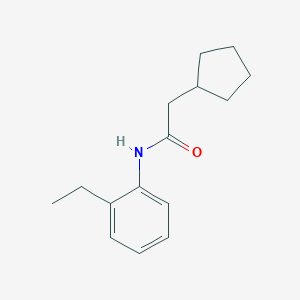
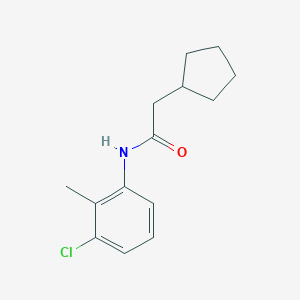
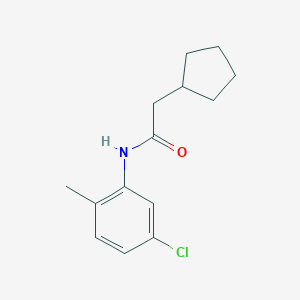
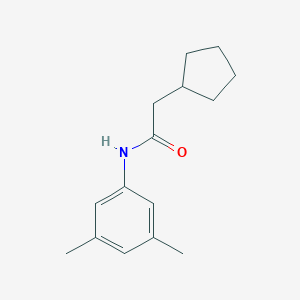
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)


